(4-Methoxy-3-Methylphenyl)Methanol

Beschreibung

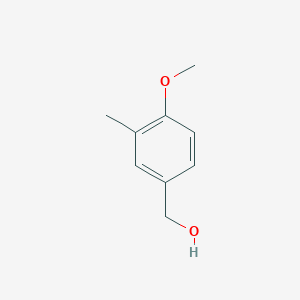

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxy-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIIQYUUEVQCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560573 | |

| Record name | (4-Methoxy-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114787-91-6 | |

| Record name | (4-Methoxy-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of the Core Scaffold:

The parent compound, (4-Methoxy-3-methylphenyl)methanol, can be synthesized through the reduction of either 4-methoxy-3-methylbenzaldehyde (B1345598) or 4-methoxy-3-methylbenzoic acid. A common laboratory-scale synthesis involves the reduction of the corresponding benzoic acid using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

Table 1: Synthesis of this compound Precursor

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Note: This table shows the synthesis of an isomer, but a similar procedure would be applicable for the reduction of 4-methoxy-3-methylbenzoic acid.

Derivatization of the Hydroxymethyl Group:

The primary alcohol functionality is a key site for diversification. Standard organic transformations can be applied to generate a wide array of derivatives.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) can produce a library of ethers.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can yield a diverse set of esters.

Modification of the Aromatic Ring:

The aromatic ring provides further opportunities for diversification through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: If the aromatic ring is functionalized with a halide (e.g., bromide or iodide), Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, leading to biaryl, styrenyl, and alkynyl derivatives, respectively. researchgate.netbeilstein-journals.org

Combinatorial and Multi Component Reactions:

For the rapid generation of large and diverse libraries, combinatorial chemistry and multi-component reactions (MCRs) are powerful tools. MCRs, in particular, allow for the formation of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. While specific MCRs involving (4-Methoxy-3-methylphenyl)methanol are not extensively reported, the principles can be applied by utilizing the aldehyde or other reactive derivatives in known MCR protocols.

Table 2: Illustrative Reactivity Data of Substituted Benzyl (B1604629) Alcohols in Oxidation Reactions

| Substituent (para-) | Relative Rate of Oxidation | Reference |

|---|---|---|

| -OCH3 | 11.5 | |

| -CH3 | 2.4 | |

| -H | 1.0 | |

| -Cl | 0.45 |

Note: This data is for the oxidation by morpholinium chlorochromate and illustrates the trend of electronic effects on reactivity. The values are relative to benzyl alcohol.

By systematically applying these synthetic strategies and leveraging the understanding of structure-reactivity relationships, a vast array of derivatives and analogues of this compound can be accessed. This enables a thorough exploration of their chemical and biological properties, paving the way for the discovery of new compounds with potential applications in various scientific fields.

Advanced Spectroscopic Characterization and Elucidation in Organic Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.

The structure of (4-Methoxy-3-Methylphenyl)Methanol can be confirmed by analyzing the expected NMR data, which can be predicted based on the known spectra of its precursor, 4-Methoxy-3-methylbenzaldehyde (B1345598), and related benzyl (B1604629) alcohols. rsc.org The reduction of the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH) results in predictable changes in the NMR spectrum. Specifically, the disappearance of the highly deshielded aldehyde proton signal (around 9.8-10.1 ppm) and the appearance of signals for the new methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons are key indicators of a successful transformation. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, the benzylic methylene protons, and the hydroxyl proton. The three aromatic protons will appear as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-donating methoxy and hydroxymethyl groups and the weakly electron-donating methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The reduction of the aldehyde precursor would result in the disappearance of the aldehyde carbonyl carbon signal (typically ~190-195 ppm) and the appearance of a signal for the benzylic carbon (C-7) at a much higher field (around 60-65 ppm).

Predicted NMR Data for this compound

The following data is predicted based on established chemical shift values and data from structurally similar compounds. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-2, H-5, H-6) | 6.8 - 7.2 | Multiplet (m) |

| -CH₂OH (H-7) | ~ 4.6 | Singlet (s) |

| -OCH₃ (H-10) | ~ 3.8 | Singlet (s) |

| Ar-CH₃ (H-8) | ~ 2.2 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C-OCH₃) | ~ 158 |

| C-1 (C-CH₂OH) | ~ 133 |

| C-3 (C-CH₃) | ~ 128 |

| C-2, C-5, C-6 | 110 - 130 |

| C-7 (-CH₂OH) | ~ 64 |

| C-10 (-OCH₃) | ~ 55 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and analysis of the resulting fragments. For this compound (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . guidechem.com

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 152. The fragmentation pattern is characteristic of benzyl alcohols and ethers. rsc.orgbmrb.io The most stable carbocation that can be formed is the benzylic cation, which heavily influences the fragmentation pathways.

Key fragmentation processes include:

Loss of a hydrogen radical: A peak at m/z 151 ([M-H]⁺) is common for alcohols.

Loss of a hydroxyl radical: Cleavage of the C-O bond can lead to the formation of a stable benzylic cation at m/z 135 ([M-OH]⁺). This is often a significant peak.

Loss of the hydroxymethyl radical: Cleavage of the aryl-C bond results in a fragment at m/z 121 ([M-CH₂OH]⁺).

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C₉H₁₁O₂]⁺ | H |

| 137 | [C₈H₉O₂]⁺ | CH₃ |

| 135 | [C₉H₁₁O]⁺ | OH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, methoxy, methyl, and aromatic groups. nih.gov

The most prominent features would be:

O-H Stretch: A strong and broad absorption band characteristic of the alcohol's hydroxyl group, typically appearing in the region of 3500-3200 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. nih.govresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl and methylene groups) appear just below 3000 cm⁻¹. nih.gov

C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the primary alcohol will appear in the 1050-1150 cm⁻¹ range, while the aryl ether C-O stretch will be found around 1200-1275 cm⁻¹. nih.gov

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring.

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1620 - 1580, 1520 - 1450 | Medium to Weak |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.

A search of the current scientific literature and crystallographic databases reveals that no single-crystal X-ray diffraction data for this compound has been publicly reported. Therefore, detailed information regarding its solid-state packing, crystal system, and unit cell dimensions is not available at this time.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Methylphenyl Methanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods can accurately predict molecular geometries, vibrational frequencies (correlating to FT-IR spectra), and electronic properties that govern a molecule's reactivity. pec.ac.in

For a molecule like (4-Methoxy-3-Methylphenyl)Methanol, key electronic descriptors can be calculated to predict its behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential.

Solvent effects are also critical and can be modeled using continuum solvent models, which have been shown to have a significant influence on the electronic character of molecules. nih.gov The use of quantum mechanics-based descriptors is also a foundational aspect of developing quantitative structure-activity relationship (QSAR) models for predicting various properties. mdpi.com

Table 1: Typical Electronic Properties Calculated via Quantum Chemistry

| Property | Significance |

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Mulliken Charges | Provides an estimation of the partial charge on each atom in the molecule. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| MEP Map | Visualizes the electrostatic potential on the molecular surface, predicting sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information on static electronic structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation over time.

This compound, as a substituted aromatic alcohol, can be considered a model compound for subunits of lignin (B12514952), a complex natural polymer. nih.govacs.org MD simulations are frequently used to study the conformational flexibility of such lignin model compounds. researchgate.net These simulations can reveal the preferential orientations (conformers) of the molecule and the energy barriers between them. For this specific molecule, key conformational questions would involve the rotation around the bonds connecting the hydroxymethyl group and the methoxy group to the phenyl ring.

MD studies on related lignin dimers have shown that these molecules can be quite flexible, visiting a large number of conformations stabilized by intramolecular hydrogen bonds. researchgate.netcapes.gov.br Simulations can be performed in a vacuum to understand intrinsic molecular properties or in the presence of explicit solvent molecules (like water) to study how the environment affects conformational preferences and intermolecular interactions. researchgate.net This is particularly relevant for understanding how such molecules interact with biological systems or other chemical species in solution. nih.govmdpi.com

Predictive Modeling of Molecular Properties (e.g., XLOGP3, WLOGP, MLOGP for lipophilicity in relation to chemical behavior)

Numerous computational models exist for predicting logP, each using a different algorithm. These are often based on the summation of fragmental or atomic contributions to lipophilicity. nih.gov Because no single model is perfect, a "consensus logP" is often calculated by averaging the results from several different predictors to increase the reliability of the estimation. researchgate.net

Commonly used logP prediction methods include:

XLOGP3: An atom-additive method that classifies atoms based on their environment and uses a correction factor for intramolecular interactions.

WLOGP: A purely atom-based prediction method following the Ghose-Crippen approach.

MLOGP: A topology-based method that considers the contributions of different atom types. nih.gov

Other models like iLOGP and those from commercial software packages are also widely used. researchgate.net The development of new predictive models often employs machine learning techniques, which are trained on large datasets of experimentally determined logP values. nih.govnih.gov For this compound, these models would provide a rapid assessment of its likely behavior in aqueous and lipid environments.

Table 2: Selected Computational Models for Lipophilicity (logP) Prediction

| Model Name | Approach | Basis of Calculation |

| XLOGP3 | Atom-additive | Sum of atomic contributions with correction factors. |

| WLOGP | Atom-based | Based on the Ghose-Crippen method using atomic contributions. |

| MLOGP | Topology-based | Considers atom types and their topological environment. |

| iLOGP | Physics-based | Based on free energy of solvation calculated using quantum mechanical methods. |

| Chemprop | Machine Learning | A Directed-Message Passing Neural Network (D-MPNN) trained on known molecules. nih.gov |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states, intermediates, and products. This allows for the calculation of activation energies, which determine the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For this compound, several reactions could be explored computationally. A primary example is its synthesis via the reduction of the corresponding aldehyde, (4-methoxy-3-methyl)benzaldehyde. Theoretical calculations could compare different reducing agents and conditions, elucidating the transition state of the hydride transfer to the carbonyl carbon.

Furthermore, reactions involving the alcohol itself, such as oxidation back to the aldehyde or etherification of the hydroxyl group, can be modeled. Computational studies on the degradation of related compounds like ferulic acid into valuable products such as vanillin (B372448) and vanillyl alcohol have demonstrated the ability of these methods to map complex reaction networks. taylorandfrancis.com Such mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and designing catalysts for the synthesis and transformation of this compound and its derivatives.

Strategic Applications of 4 Methoxy 3 Methylphenyl Methanol in Specialized Organic Chemistry Research

Role as a Pivotal Intermediate in Multi-Step Syntheses

The strategic placement of functional groups on the aromatic ring of (4-Methoxy-3-methylphenyl)methanol makes it a crucial intermediate in the construction of more complex molecular architectures. The hydroxyl group can be readily converted into other functionalities, while the methoxy (B1213986) and methyl groups can influence the reactivity and properties of the final products.

Building Block in Pharmaceutical Research and Drug Discovery Intermediates

While direct incorporation of this compound into final drug structures is not extensively documented in publicly available research, its derivatives serve as important scaffolds in medicinal chemistry. The core structure is a recurring motif in the design of various therapeutic agents. For instance, the related compound, (3-Methoxy-5-methylphenyl)methanol, which shares a similar substitution pattern, is recognized as an important intermediate in the synthesis of more complex organic molecules with potential therapeutic properties. Its functional groups allow for a range of chemical reactions, including nucleophilic substitution and oxidation, which are fundamental in building libraries of compounds for drug discovery.

The synthesis of kinase inhibitors, a significant class of anti-cancer drugs, often involves multi-step processes where substituted phenyl methanols and their derivatives are key starting materials. acs.orged.ac.uk The general strategies for synthesizing these complex molecules rely on the availability of versatile building blocks to construct the desired pharmacophores. The structural elements of this compound are relevant to the development of such inhibitors.

Precursor for Advanced Materials and Chemical Probes

The application of this compound extends beyond pharmaceuticals into the realm of materials science and the development of chemical probes. The substituted phenyl moiety can be incorporated into larger systems to influence their physical and electronic properties.

In the field of fluorescent probes, the introduction of a methoxy group onto a fluorophore can enhance its detection sensitivity. For example, the addition of a 4-methoxy group to a naphthalimide-based fluorescent probe was shown to significantly improve its fluorescence quantum yield and molar extinction coefficient, leading to a more sensitive detection of analytes like Zn2+. mdpi.com While this example does not directly use this compound, it highlights the principle that the methoxy-substituted phenyl group, a core feature of the title compound, is a valuable component in the design of advanced chemical sensors. The synthesis of such probes often involves the coupling of various building blocks, and a molecule like this compound could serve as a key precursor to the signaling unit.

Contributions to Methodological Advancement in Organic Synthesis

The utility of this compound and its analogs also lies in their role in the development and refinement of synthetic methodologies. The reactivity of the benzyl (B1604629) alcohol functionality allows it to be a test substrate in the exploration of new catalytic systems and reaction conditions.

For example, the development of novel catalytic reactions often utilizes simple, well-characterized molecules to demonstrate proof of concept. While specific studies focusing exclusively on this compound are not prominent, the broader class of benzyl alcohols is frequently employed in methodological studies. These studies can involve the development of new oxidation, reduction, or coupling reactions that are then applied to the synthesis of more complex targets.

The data in the following table provides key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H12O2 |

| CAS Number | 114787-91-6 |

| PubChem CID | 14457544 |

Future Directions and Research Grand Challenges

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The pursuit of green chemistry principles is a cornerstone of modern chemical synthesis. forensicpaper.comresearchgate.net For (4-Methoxy-3-Methylphenyl)Methanol, a significant research challenge is to move beyond traditional, often inefficient and waste-generating, synthetic methods.

A known synthetic route to the isomeric compound, (3-Methoxy-4-methylphenyl)methanol, involves the reduction of 3-methoxy-4-methyl-benzoic acid with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). While effective at the lab scale, this method is not ideal for large-scale, sustainable production due to the use of a pyrophoric and water-sensitive reagent (LiAlH4) and volatile organic solvents like THF.

Future research should focus on developing greener alternatives. This includes:

Catalytic Hydrogenation: Investigating the use of heterogeneous or homogeneous catalysts for the reduction of the corresponding benzoic acid or aldehyde. This approach often utilizes molecular hydrogen as the reductant, with water being the only byproduct, thus increasing the atom economy.

Biocatalysis: Employing enzymes, such as alcohol dehydrogenases, to catalyze the reduction of the corresponding aldehyde. Biocatalytic processes can offer high selectivity under mild reaction conditions (neutral pH, atmospheric pressure, and ambient temperature) and often use water as a solvent, significantly improving the environmental profile of the synthesis. forensicpaper.com The synthesis of structurally related compounds like L-3-hydroxy-4-methoxy-5-methylphenylalanol from L-tyrosine highlights the potential of leveraging biological precursors and enzymatic transformations. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for process intensification, leading to more efficient and sustainable production. forensicpaper.com

Use of Green Solvents: Exploring the use of environmentally benign solvents like water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. scienceopen.comresearchgate.net

The development of such sustainable methodologies will be crucial for enabling the wider application of this compound in a cost-effective and environmentally responsible manner.

Discovery of Novel Reactivity Pathways and Transformations

The functional groups present in this compound—a primary alcohol, a methoxy (B1213986) group, and a substituted aromatic ring—offer a rich landscape for exploring novel chemical reactions and transformations.

The primary alcohol moiety can be a focal point for various derivatizations. For instance, a recently developed method for the direct nucleophilic substitution of alcohols using a methyltrifluoromethanesulfonate catalyst could be applied to this compound. nih.gov This would allow for the introduction of a wide range of nucleophiles, leading to the synthesis of novel ethers, esters, and other derivatives. nih.gov

Furthermore, novel derivatization techniques, such as those developed for the analysis of alkylphenols using gas chromatography-mass spectrometry, could be adapted to create new functionalized molecules from this compound. researchgate.net

Future research in this area should aim to:

Explore Catalytic C-H Activation: Develop methods for the selective functionalization of the C-H bonds on the aromatic ring, which would open up new avenues for creating more complex molecular architectures.

Investigate Polymerization Potential: Explore the possibility of using this compound as a monomer in the synthesis of novel polymers with tailored properties.

Develop Novel Oxidation Chemistry: Investigate selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid under green conditions, which are valuable intermediates in organic synthesis.

Uncovering new reactivity pathways will not only expand the fundamental understanding of the chemical behavior of this molecule but also broaden its utility as a versatile synthetic intermediate.

Application in Emerging Fields of Chemical Biology and Medicinal Chemistry

The structural motifs present in this compound are found in various biologically active compounds. This suggests that it could serve as a valuable scaffold or building block in the design and synthesis of new therapeutic agents and chemical probes.

The presence of a substituted phenyl ring is a common feature in many drug molecules. A derivative, [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine, highlights its potential use in constructing heterocyclic systems often found in medicinal chemistry. sigmaaldrich.com

Grand challenges for future research in this area include:

Library Synthesis and Biological Screening: Synthesizing a diverse library of compounds derived from this compound and screening them for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Development of Targeted Probes: Designing and synthesizing fluorescent or biotinylated derivatives of this compound to be used as chemical probes for studying biological processes.

Exploration as a Precursor for Natural Product Synthesis: Investigating its use as a starting material or key intermediate in the total synthesis of complex natural products. The synthesis of a subunit of the ecteinascidin and safracin family of alkaloids from a related starting material provides a strong rationale for this approach. researchgate.net

By exploring its potential in chemical biology and medicinal chemistry, researchers can unlock new applications for this compound that could have a significant impact on human health.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. nih.gov While specific AI/ML models for the synthesis of this compound are not yet reported, this represents a significant future research opportunity.

General AI and ML approaches are already being used to optimize methanol (B129727) synthesis from syngas and to design novel catalysts. nih.govelsevierpure.comnih.gov These approaches can be adapted and trained on specific datasets relevant to the synthesis of substituted aromatic compounds like this compound.

Future research should focus on:

Retrosynthesis Prediction: Utilizing AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways to this compound and its derivatives. These tools can analyze vast reaction databases to identify non-obvious synthetic connections.

Reaction Condition Optimization: Employing ML algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, leading to higher yields and selectivity.

Predictive Modeling of Properties: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physicochemical properties of derivatives of this compound, thereby accelerating the discovery of new functional molecules.

The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and innovation in all the areas mentioned above.

Q & A

Basic Research Question

- FTIR : Key peaks include O-H (3349 cm⁻¹), aromatic C-H (2915–2850 cm⁻¹), and methoxy C-O (1236 cm⁻¹) .

- NMR : Expected signals:

- ¹H NMR : Methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range, and benzylic CH₂OH at δ ~4.5 ppm (based on analogous structures) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₂O₂ (152.19 g/mol) .

What are the critical physicochemical properties of this compound relevant to laboratory handling?

Basic Research Question

- Melting Point : Analogous compounds (e.g., 4-Methoxybenzyl alcohol) melt at 28°C ; derivatives with longer alkyl chains (e.g., 4-decyloxy) melt at 53–55°C .

- Boiling Point : Estimated ~316.8°C (based on structurally similar phenols) .

- Solubility : Likely soluble in methanol, ethanol, and diethyl ether; sparingly soluble in water .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Use nitrile gloves, safety goggles, and P95 respirators for dust control .

- Ventilation : Work in a fume hood to avoid aerosol formation .

- Disposal : Collect waste in closed containers and avoid drainage systems .

- Toxicity : Classified as moderately acute; may cause skin/eye irritation .

How can this compound be utilized in heterocyclic compound synthesis?

Advanced Research Question

The compound serves as a precursor in synthesizing benzoxazol and benzimidazol derivatives. For example, refluxing with 2-aminophenol or o-phenylenediamine in pyridine yields chalcone-based heterocycles, which exhibit antibacterial properties .

- Key Step : Condensation under reflux for 10 hours.

- Yield Optimization : Use a 1:1 molar ratio of starting materials and pyridine as both solvent and base .

What role does this compound play in enantioselective catalysis?

Advanced Research Question

Rhodium-catalyzed desymmetrization of meso-alkenes can produce enantiomerically enriched cyclopentanol derivatives. For example, trans-(1R,4R)-4-(4-Methoxy-3-methylphenyl)-cyclopent-2-enol was synthesized using chiral Rh catalysts .

- Catalytic System : Rhodium(I) complexes with phosphine ligands.

- Applications : Chiral intermediates for pharmaceuticals or agrochemicals .

What is the toxicological profile of this compound, and how should exposure risks be mitigated?

Advanced Research Question

- Acute Toxicity : LD₅₀ (oral, rat) data for analogs suggests moderate toxicity (e.g., 4-Methoxybenzyl alcohol: LD₅₀ ~2000 mg/kg) .

- Carcinogenicity : Not classified by IARC or NTP, but derivatives with >0.1% concentration may pose risks .

- Mitigation : Regular monitoring of airborne concentrations and adherence to NIOSH exposure limits .

How does the stability of this compound vary under different storage conditions?

Advanced Research Question

- Thermal Stability : Stable at room temperature but may degrade above 150°C, releasing carbon oxides .

- Light Sensitivity : Store in amber glassware to prevent photodegradation (inferred from benzophenone analogs) .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent explosive reactions .

Can biocatalytic methods replace traditional synthesis for this compound?

Advanced Research Question

Biocatalysis using alcohol dehydrogenases or ketoreductases offers a sustainable alternative. For example, enzymatic reduction of ketones in aqueous solvents achieves >90% yield with high enantiomeric excess (e.g., ee >99% for similar substrates) .

- Advantages : Reduced waste, milder conditions, and scalability.

- Challenges : Enzyme stability and substrate specificity require optimization .

What structure-activity relationship (SAR) insights exist for derivatives of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.